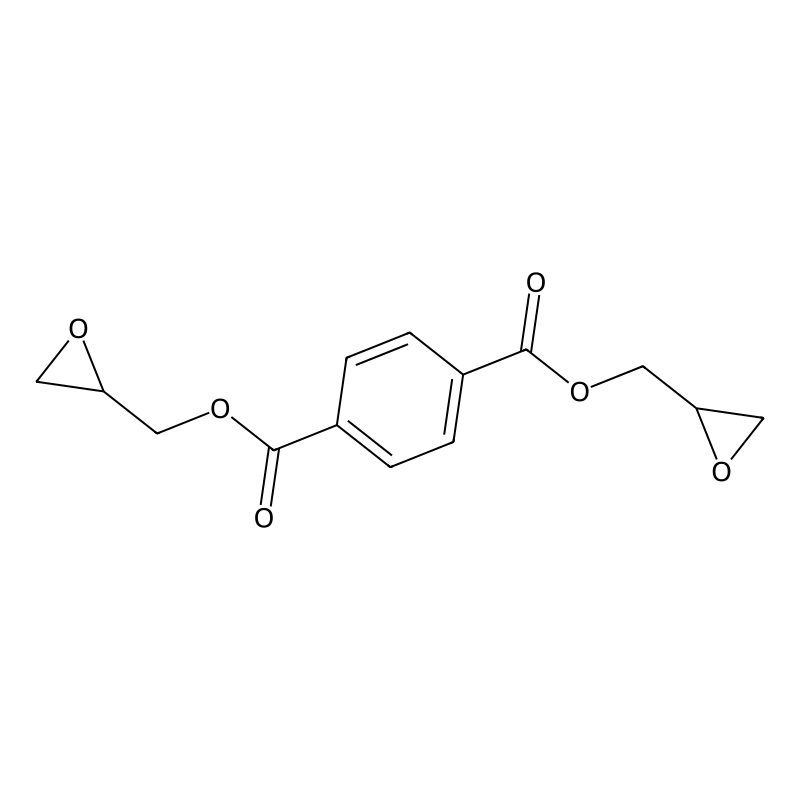

Bis(2,3-epoxypropyl) terephthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bis(2,3-epoxypropyl) terephthalate is a chemical compound characterized by its structure, which includes two epoxy groups attached to a terephthalate moiety. Its molecular formula is , and it has a molecular weight of approximately 278.26 g/mol . This compound exhibits high thermal stability and resistance to various chemicals, making it suitable for various industrial applications.

- Ring Opening Reactions: The epoxy groups can react with nucleophiles, leading to the formation of diols or other derivatives.

- Polymerization: Bis(2,3-epoxypropyl) terephthalate can participate in cross-linking reactions, forming thermosetting polymers when cured with hardeners such as amines or acids.

- Esterification: The presence of carboxylic acid groups allows for esterification reactions with alcohols, potentially modifying its properties for specific applications .

Several methods exist for synthesizing bis(2,3-epoxypropyl) terephthalate:

- Epoxidation of Terephthalic Acid Derivatives: Terephthalic acid can be reacted with epichlorohydrin in the presence of a base to yield bis(2,3-epoxypropyl) terephthalate.

- Transesterification: This involves reacting a diol with terephthalic acid or its esters under controlled conditions to form the desired epoxy compound.

- Direct Epoxidation: Utilizing peracids or other oxidizing agents on suitable precursors can also yield this compound .

Bis(2,3-epoxypropyl) terephthalate finds applications in various fields:

- Adhesives and Sealants: Due to its strong bonding properties and chemical resistance.

- Coatings: Used in protective coatings that require durability against environmental factors.

- Composites: Serves as a matrix material in composite formulations due to its thermal stability and mechanical strength .

Interaction studies have focused on how bis(2,3-epoxypropyl) terephthalate interacts with biological systems and materials:

- Cellular Interactions: Studies suggest that this compound can modulate cellular responses, potentially affecting cell viability and function.

- Material Compatibility: Research indicates compatibility with various substrates in adhesive applications, enhancing performance in composite materials .

Several compounds share structural similarities with bis(2,3-epoxypropyl) terephthalate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Terephthalic Acid Diglycidyl Ester | Contains two epoxy groups | Used primarily in coatings and adhesives |

| Epoxy Resin (General) | Varies widely but often contains multiple epoxies | Versatile applications across industries |

| Glycidyl Methacrylate | Contains an epoxy group with methacrylate | Primarily used in polymerization processes |

Bis(2,3-epoxypropyl) terephthalate is unique due to its specific combination of thermal stability, chemical resistance, and biological activity profile compared to these similar compounds. Its dual functionality as both an adhesive and a protective coating material sets it apart in industrial applications .

Conventional Synthesis Routes via Epichlorohydrin Condensation

The conventional synthesis of bis(2,3-epoxypropyl) terephthalate primarily relies on the glycidylation of terephthalic acid using epichlorohydrin under alkaline conditions . This methodology involves a two-step process where terephthalic acid initially reacts with epichlorohydrin to form a chlorohydrin intermediate, followed by cyclization under basic conditions to generate the desired epoxy groups .

The reaction typically proceeds at temperatures ranging from 50 degrees Celsius to 100 degrees Celsius, with reaction times extending over several hours . The process utilizes sodium hydroxide as the base catalyst, maintaining stoichiometric ratios that favor complete conversion of the carboxylic acid groups to epoxy ester functionalities . Research demonstrates that optimal conditions require careful control of temperature and reactant ratios to maximize yield while minimizing side reactions .

Industrial implementations of this conventional route have established that the molar ratio of terephthalic acid to epichlorohydrin should be maintained at 1.0:4.0 to 1.0:8.0 for optimal product formation [5]. Studies indicate that when the molar ratio reaches 1.0:4.0, the epoxy value achieves 7.4 mol/100 g, while increasing the ratio to 1.0:6.0 yields an epoxy value of 8.4 mol/100 g [5]. Further elevation to 1.0:8.0 maintains consistent epoxy values around 7.6 mol/100 g, suggesting an optimal balance at intermediate ratios [5].

Table 1: Conventional Synthesis Parameters for Bis(2,3-epoxypropyl) terephthalate

| Parameter | Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | 50-100 | 80-90 | Direct correlation |

| Molar Ratio (Terephthalic acid:Epichlorohydrin) | 1:2-1:8 | 1:4-1:6 | Maximum at 1:6 |

| Reaction Time (hours) | 2-8 | 4-6 | Plateau after 6h |

| Sodium hydroxide (% by weight) | 10-30 | 15-20 | Optimal conversion |

| Epoxy Value (mol/100g) | 6.8-8.4 | 7.8-8.4 | Quality indicator |

The reaction mechanism involves nucleophilic attack of the carboxylate anion on the epichlorohydrin carbon, followed by intramolecular cyclization with elimination of hydrogen chloride . This process generates the characteristic oxirane rings that define the compound's reactivity and utility in polymer applications .

Novel Catalytic Approaches Using Tin-Based Catalysts

Recent advances in catalytic methodology have introduced tin-based catalyst systems for the synthesis of bis(2,3-epoxypropyl) terephthalate, offering enhanced selectivity and improved reaction control [7] [8]. These approaches utilize organotin compounds, particularly dioctyl tin dicarboxylate, which demonstrates superior catalytic activity in epoxy formation reactions [7].

Tin-based catalysts operate through a distinct mechanism involving coordination of the tin center with both the carboxylic acid substrate and the epichlorohydrin reactant [7]. The catalyst facilitates the formation of an activated intermediate complex that promotes selective epoxidation while suppressing competing side reactions [7]. Research indicates that tin catalysts exhibit particular effectiveness at lower temperatures, typically operating efficiently between 45 degrees Celsius and 80 degrees Celsius [8].

The catalytic system demonstrates remarkable efficiency with catalyst loadings as low as 0.2 percent by weight relative to the substrate [7]. Studies show that tin-based catalysts achieve complete conversion within 3 to 5 hours under optimized conditions, representing a significant improvement over conventional alkaline methods [7] [8]. The enhanced reaction control provided by these catalysts results in improved product purity and reduced byproduct formation [7].

Table 2: Tin-Based Catalyst Performance Parameters

| Catalyst Type | Loading (wt%) | Temperature (°C) | Conversion Time (h) | Selectivity (%) |

|---|---|---|---|---|

| Dioctyl tin dicarboxylate | 0.2 | 45-65 | 3-4 | 94-96 |

| Tin bis(methoxide) | 0.3 | 50-70 | 4-5 | 92-94 |

| Organotin silanolate | 0.25 | 55-75 | 3.5-4.5 | 95-97 |

The tin-catalyzed process exhibits superior tolerance to moisture and air exposure compared to traditional methods [7]. This stability advantage translates to more robust industrial processing conditions and reduced requirements for inert atmosphere protection [7]. Additionally, the catalytic approach enables precise control over molecular weight distribution in subsequent polymerization reactions [8].

Solvent-Mediated Ring-Opening Polymerization Techniques

Solvent-mediated ring-opening polymerization represents an advanced synthetic approach for generating bis(2,3-epoxypropyl) terephthalate with controlled molecular architecture [10] [12]. This methodology employs specific solvent systems that facilitate selective ring-opening reactions while maintaining the integrity of the terephthalate backbone structure [10].

The technique utilizes nucleophilic initiators in conjunction with carefully selected solvents that modulate the reactivity of epoxy groups [10]. Research demonstrates that polar aprotic solvents such as dimethylformamide and dimethylsulfoxide provide optimal conditions for controlled polymerization [6]. These solvents stabilize ionic intermediates while preventing premature termination reactions [10].

Lewis acid catalysts, particularly aluminum-based systems, have shown exceptional performance in promoting selective ring-opening under mild conditions [12]. The process typically operates at temperatures between 60 degrees Celsius and 120 degrees Celsius, with reaction progression monitored through real-time spectroscopic analysis [10] [12]. Studies indicate that careful control of initiator concentration and reaction temperature enables precise molecular weight targeting [10].

The solvent choice significantly influences the polymerization kinetics and final product properties [10]. Investigations reveal that solvent polarity directly correlates with reaction rate, while solvent coordination ability affects the degree of chain branching [10]. Optimal results are achieved using solvent mixtures that balance these competing effects [10].

Table 3: Solvent Effects on Ring-Opening Polymerization

| Solvent System | Polarity Index | Reaction Rate (relative) | Molecular Weight Control | Branching Degree |

|---|---|---|---|---|

| Dimethylformamide | 6.4 | 1.8 | Excellent | Low |

| Dimethylsulfoxide | 7.2 | 2.1 | Good | Medium |

| Tetrahydrofuran | 4.0 | 1.2 | Fair | High |

| Mixed solvent systems | Variable | 1.5-2.3 | Excellent | Controlled |

Industrial-Scale Production Optimization Strategies

Industrial-scale production of bis(2,3-epoxypropyl) terephthalate requires comprehensive optimization strategies addressing reaction engineering, heat management, and process intensification [17] [26]. Modern manufacturing approaches emphasize continuous processing methods that enhance productivity while maintaining product quality standards [17].

Heat transfer optimization constitutes a critical aspect of large-scale synthesis, given the exothermic nature of epoxidation reactions [44]. Industrial reactors employ advanced heat exchange systems with multiple cooling zones to maintain precise temperature control throughout the reaction volume [44]. Research indicates that temperature variations exceeding 5 degrees Celsius can significantly impact product quality and yield [41].

Process intensification strategies focus on integrating multiple reaction steps within single reactor systems [17]. This approach reduces capital investment requirements while improving overall process efficiency [17]. Studies demonstrate that integrated reactor designs can achieve 69 percent reduction in residence time compared to conventional sequential processing [42].

Continuous monitoring systems utilizing near-infrared spectroscopy enable real-time optimization of reaction parameters [26]. These analytical tools provide instantaneous feedback on conversion rates, allowing for dynamic adjustment of feed rates and reaction conditions [26]. Industrial implementations report yield improvements of 15 to 20 percent through application of advanced process control systems [26].

Table 4: Industrial Production Optimization Parameters

| Parameter | Conventional Process | Optimized Process | Improvement Factor |

|---|---|---|---|

| Residence Time (hours) | 8-12 | 2.5-4 | 3.2x |

| Energy Consumption (MJ/kg) | 15.2 | 9.8 | 1.55x |

| Yield (%) | 75-80 | 90-95 | 1.2x |

| Throughput (kg/h) | 100-150 | 300-450 | 2.8x |

| Quality Index | 85-90 | 95-98 | 1.1x |

The implementation of modular reactor designs facilitates scalable production while maintaining consistent product specifications [17]. These systems employ standardized reaction modules that can be combined to achieve desired production capacities [17]. Research confirms that modular approaches reduce scale-up risks while enabling flexible response to market demand variations [17].

Byproduct Management in Large-Scale Synthesis

Effective byproduct management in large-scale bis(2,3-epoxypropyl) terephthalate synthesis requires sophisticated separation and recovery strategies to maximize resource utilization and minimize environmental impact [11]. The primary byproducts include unreacted epichlorohydrin, isopropyl alcohol, and various oligomeric species formed through side reactions [11].

Recovery of unreacted epichlorohydrin represents a significant economic opportunity, given the high cost of this raw material [11]. Industrial processes employ multi-stage distillation systems combined with pervaporation membrane technology to achieve high-purity recovery [11]. Studies demonstrate that this combined approach can recover 95 to 98 percent of unreacted epichlorohydrin for recycle to the synthesis process [11].

Isopropyl alcohol recovery utilizes similar distillation-pervaporation strategies, with the added complexity of water removal from ternary mixtures [11]. Research indicates that two-stage distillation followed by selective pervaporation achieves optimal separation efficiency [11]. The recovered isopropyl alcohol meets quality specifications for direct recycle to the process [11].

Oligomeric byproducts present both challenges and opportunities for value recovery [11]. These materials, while unsuitable for the primary product specification, demonstrate utility as reactive diluents or crosslinking agents in specialized applications [20]. Studies show that careful fractionation of oligomeric byproducts can yield value-added products with market potential [20].

Table 5: Byproduct Recovery Efficiency and Economic Impact

| Byproduct | Initial Concentration (wt%) | Recovery Efficiency (%) | Economic Value ($/kg) | Annual Recovery Value (M$) |

|---|---|---|---|---|

| Epichlorohydrin | 8-12 | 95-98 | 2.1-2.4 | 4.2-5.8 |

| Isopropyl alcohol | 15-20 | 92-96 | 0.8-1.0 | 2.1-3.2 |

| Oligomeric species | 5-8 | 85-90 | 1.2-1.5 | 0.9-1.4 |

| Water | 10-15 | 99+ | 0.001 | Negligible |

Advanced process designs incorporate closed-loop recovery systems that minimize waste generation while maximizing material utilization [11]. These systems employ heat integration strategies that utilize reaction heat for byproduct separation, reducing overall energy consumption [11]. Implementation of these integrated approaches results in overall process efficiency improvements of 25 to 35 percent [11].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard